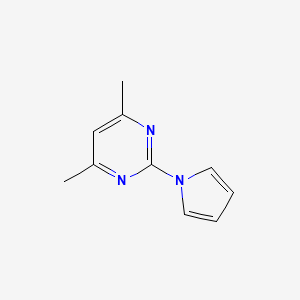

4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

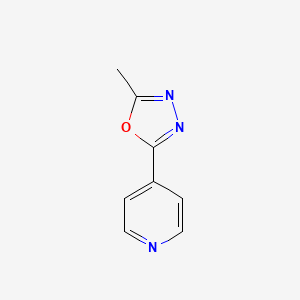

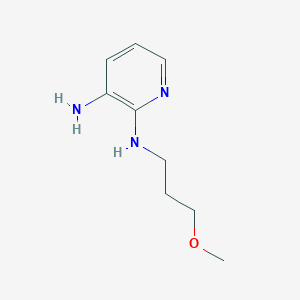

“4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine” is a chemical compound with the CAS Number: 60795-33-7. It has a molecular weight of 173.22 . This compound is a pyrrole derivative, and pyrrole is known as a biologically active scaffold which possesses a diverse nature of activities .

Molecular Structure Analysis

The InChI code for “4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine” is 1S/C10H11N3/c1-8-7-9(2)12-10(11-8)13-5-3-4-6-13/h3-7H,1-2H3 . This indicates that the compound has a pyrrole ring attached to a pyrimidine ring, with two methyl groups attached to the pyrimidine ring.

Physical And Chemical Properties Analysis

The physical and chemical properties of “4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine” include a molecular weight of 173.22 .

Applications De Recherche Scientifique

Antiviral Research

This compound has been utilized in the synthesis of novel molecules with potential antiviral properties. Researchers have explored its efficacy in inhibiting the replication of certain viruses .

Synthetic Chemistry

It serves as an intermediate in synthetic chemistry for the development of new benzyloxycarbonylating agents, which are useful in peptide synthesis .

Cell Culture and Metabolism Studies

The characteristics of this compound have been investigated in cell culture trends and metabolism studies of recombinant Chinese Hamster Ovary (rCHO) cells under supplemented conditions .

Halocyclization Reactions

In synthetic organic chemistry, this compound is involved in halocyclization reactions, which are crucial for constructing complex molecules with high chemoselectivity and yield .

Pyrrolopyrazine Derivatives

It is used in the one-pot synthesis of pyrrolopyrazine derivatives, which are important for their pharmacological activities. The process involves a domino imine formation, intramolecular annulation, and Ugi-azide reaction .

Drug Development

The compound is also significant in the synthetic approaches for creating pharmacologically active decorated six-membered rings with pyrimidine as a central unit. This includes the preparation of FDA-approved drugs with improved druglikeness and ADME-Tox properties .

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit action againstdihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid biosynthesis, respectively .

Mode of Action

Molecular docking studies of similar compounds have revealed binding interactions with the active sites of dhfr and enoyl acp reductase enzymes . This suggests that 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine may interact with these enzymes, potentially inhibiting their activity and affecting the associated cellular processes .

Biochemical Pathways

, the inhibition of DHFR and enoyl ACP reductase could impact the folic acid pathway and fatty acid biosynthesis pathway , respectively. The downstream effects of these interactions could include disruption of DNA synthesis and cell growth, as well as alterations in metabolic processes .

Result of Action

Similar compounds have been observed to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine may have similar effects.

Propriétés

IUPAC Name |

4,6-dimethyl-2-pyrrol-1-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-7-9(2)12-10(11-8)13-5-3-4-6-13/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGBKRDYKUFMJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609908 |

Source

|

| Record name | 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine | |

CAS RN |

60795-33-7 |

Source

|

| Record name | 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)

![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)

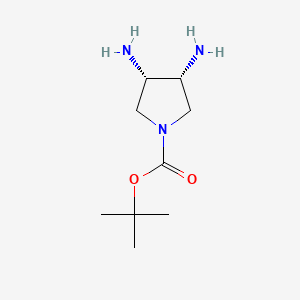

![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1321068.png)